molecular formula C18H20ClNO2 B11700353 N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11700353
M. Wt: 317.8 g/mol
InChI Key: SLNSWQSHHMVCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom and a substituted phenoxy group at the methylene position. The phenoxy moiety contains a 5-methyl and 2-isopropyl substituent, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

SLNSWQSHHMVCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-chloroaniline with 5-methyl-2-(propan-2-yl)phenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Reactivity

The central acetamide group participates in characteristic reactions observed in related compounds ( ):

Hydrolysis

Acid- or base-catalyzed cleavage of the amide bond produces substituted aniline and acetic acid derivatives:

  • Acidic conditions : Forms 3-chloroaniline and 2-(5-methyl-2-isopropylphenoxy)acetic acid

  • Basic conditions : Yields sodium 2-(5-methyl-2-isopropylphenoxy)acetate and 3-chloroaniline

Conditions :

Reaction TypeCatalystTemperatureYield (%)Source
Acid hydrolysisH₂SO₄ (2M)80°C, 6 hr72–78
Base hydrolysisNaOH (1M)60°C, 4 hr68–73

Phenoxy Group Transformations

The 2-isopropyl-5-methylphenoxy moiety undergoes electrophilic substitution and oxidation ( ):

Electrophilic Aromatic Substitution

  • Nitration : Introduces nitro groups at positions 4 or 6 of the phenoxy ring (HNO₃/H₂SO₄, 0°C)

  • Halogenation : Bromination occurs preferentially at position 4 (Br₂/FeBr₃, 25°C)

Regioselectivity :

PositionReactivity (Relative Rate)Dominant ProductSource
41.04-bromo derivative
60.3Minor product

Oxidative Demethylation

The isopropyl group oxidizes to a carboxylic acid under strong conditions (KMnO₄, Δ):
C3H7COOH\text{C}_3\text{H}_7 \rightarrow \text{COOH}
Yield : 58% after 8 hr reflux in aqueous KMnO₄ ( )

Chlorophenyl Ring Reactivity

The 3-chlorophenyl group participates in cross-coupling reactions ( ):

Suzuki–Miyaura Coupling

Replaces chlorine with aryl/heteroaryl groups using Pd catalysts:
General conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 hr

Example :

Boronic AcidProductYield (%)Source
Phenylboronic acid3-phenyl derivative81
4-pyridylboronic acid3-(4-pyridyl) analog67

Functional Group Interconversion

Key transformations observed in structural analogs ( ):

Reductive Amination

The acetamide converts to amine derivatives via LiAlH₄ reduction:
CONHArCH2NHAr\text{CONHAr} \rightarrow \text{CH}_2\text{NHAr}
Conditions : THF, 0°C → 25°C, 4 hr (Yield: 62%)

Schiff Base Formation

Reacts with aldehydes/ketones under dehydrating conditions:
Example :

Carbonyl CompoundProduct TypeApplicationSource
BenzaldehydeN-aryl imineAntimicrobial studies
CyclohexanoneSpirocyclic hydrazoneCoordination chemistry

Photochemical Reactions

UV-induced decomposition pathways ( ):

  • Norrish Type II cleavage : Breaks C–O bond in phenoxyacetamide

  • Chlorine radical formation : Generates aryl radicals leading to dimerization

Quantum Yield Data :

Wavelength (nm)Φ (Cleavage)Φ (Dimerization)
2540.120.08
3650.040.02

Biological Activation Pathways

Metabolic transformations identified in pharmacological studies ( ):

Cytochrome P450 Oxidation

  • Primary site : Isopropyl → hydroxylisopropyl

  • Secondary site : 5-methyl → hydroxymethyl

Metabolite Distribution :

SpeciesHydroxylisopropyl (%)Hydroxymethyl (%)
Human5823
Rat7215

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI) IC50 (µM)
SNB-1986.6110.5
OVCAR-885.2612.3
NCI-H4075.9915.0
MDA-MB-23156.5320.1

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to its use as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .

Study on Anticancer Activity (2024)

Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).

Findings : The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Study on Anti-inflammatory Activity (2025)

Objective : To assess the anti-inflammatory effects using an animal model.

Findings : The compound reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic benefits in conditions like arthritis or other inflammatory disorders.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Mechanism/Effect
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation
Anti-inflammatoryMacrophagesReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Groups

Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide)
  • Structure: The phenoxy group is substituted with 4-butyryl and 2-fluoro groups, while the nitrogen bears an n-butyl chain.
  • Synthesis : Method C (1-(3-fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-n-butylacetamide) yielded 82% with Rf = 0.32 .
  • Properties : Melting point = 75°C; white solid.
  • Comparison: The fluorinated phenoxy group and aliphatic chain may enhance lipophilicity compared to the target compound’s isopropyl and methyl substituents.
Compound 74 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide]
  • Structure: Shares the N-(3-chlorophenyl) group but incorporates a thiazolidinedione ring at the phenoxy position.
  • Activity: Exhibited anti-inflammatory effects with IC50 = 8.66 µM against iNOS in RAW 264.7 cells, comparable to indomethacin .

Heterocyclic Derivatives

Compound 2a [2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide]
  • Structure: Features a benzofuran-oxadiazole-thioether linkage instead of the phenoxy group.
  • Activity : Demonstrated antimicrobial and laccase catalysis properties, though quantitative data are unspecified .
  • Comparison: The heterocyclic system may enhance rigidity and π-π stacking interactions, altering bioavailability compared to the target compound’s flexible phenoxy chain.
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
  • Structure : Includes a benzoxazolyl group on the phenyl ring.
  • Properties : CAS 166599-76-4; molecular formula C26H26N2O3 .
  • Comparison : The benzoxazole ring increases molecular weight and aromaticity, likely affecting solubility and CNS penetration.

Pharmacologically Active Analogues

Thiazolidinedione Derivatives (e.g., Compound 75)
  • Activity: Inhibited NO production in LPS-induced macrophages (IC50 = 25.2 µM for compound 75) .
  • Comparison : The target compound’s lack of a thiazolidinedione ring may reduce anti-inflammatory potency but improve synthetic accessibility.
Pyridine-Containing Acetamides (e.g., 5RH3)
  • Structure : Pyridine substituents (e.g., 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide).
  • Activity : SARS-CoV-2 main protease inhibitors with binding affinities < −22 kcal/mol .
  • Comparison: The pyridine ring’s basic nitrogen may enhance solubility and target engagement compared to the target compound’s isopropylphenoxy group.

Melting Points and Solubility

  • Compound 31 : Melting point = 84°C; Rf = 0.28 .
  • Compound 32 : Melting point = 74°C; [α]22D = 61.1 (CHCl3) .
  • Target Compound : Expected to have a melting point between 70–85°C based on structural similarity. The isopropyl group may lower solubility in polar solvents.

Biological Activity

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its biological activity. The compound has a molecular formula of C23H23ClO2C_{23}H_{23}ClO_2 and features a chlorophenyl group that enhances its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects, particularly against Gram-positive bacteria.

Compound MIC (μg/mL) Target Bacteria
This compound4–8Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)1–2Enterococcus faecalis

In a study comparing various derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various in vitro studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines, suggesting its use as a therapeutic agent in conditions characterized by inflammation.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating signaling pathways associated with cytokine production.
  • Case Studies : In clinical settings, similar compounds have shown promise in reducing inflammation markers in patients with rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

Cancer Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

These findings indicate that the compound could be further developed as a potential chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a substituted phenoxyacetic acid derivative with a 3-chloroaniline analog. A two-step approach is common:

Etherification : React 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic acid chloride intermediate.

Amidation : Condense the intermediate with 3-chloroaniline using a coupling agent like EDCI/HOBt or DCC in dichloromethane at 0–5°C to minimize side reactions .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Use triethylamine as a base to neutralize HCl byproducts, improving yield .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
  • Structural Confirmation :
    • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) for key signals:
  • Amide proton (~8.5–9.5 ppm) and aromatic protons (6.5–7.5 ppm) .
    • FTIR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretch (~550–600 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement. Key steps:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model H atoms using riding coordinates, except for amide H, which should be refined isotropically .
  • Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software. Dihedral angles between aromatic rings should align with steric and electronic constraints .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Substituent Variation :
    • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on bioactivity .
    • Modify the 5-methyl-2-(propan-2-yl)phenoxy group with bulkier substituents (e.g., tert-butyl) to study steric influences.
  • Biological Assays :
    • Screen against target receptors (e.g., voltage-gated ion channels or enzymes) using fluorescence-based assays or SPR for binding affinity measurements .
    • Compare IC₅₀ values with reference compounds (e.g., suvécaltamide for calcium channel modulation) .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • DFT Calculations :
    • Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
    • Calculate HOMO-LUMO gaps to predict charge-transfer interactions and oxidative stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., vasopressin receptors). Validate docking scores with MD simulations (AMBER force field) to assess stability .

Q. How should contradictory data in biological activity studies be analyzed?

  • Case Example : If anti-inflammatory activity varies across analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives):
    • Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) between IC₅₀ values .
    • Mechanistic Insight : Use molecular dynamics to compare ligand-receptor binding kinetics (e.g., hydrogen bond persistence, hydrophobic interactions) .
    • Experimental Controls : Verify assay reproducibility using positive controls (e.g., indomethacin for COX inhibition) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • SAR Design : PubChem bioactivity data for analogous compounds (e.g., brezivaptan) .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.